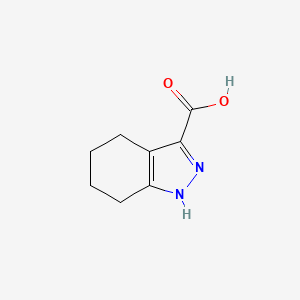

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXNHFZBFJMHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349466 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-13-7, 714255-28-4 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indazole core structure. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, recognized for a wide array of biological activities.[1][2] Derivatives of indazole are integral to the development of therapeutics targeting conditions such as cancer, inflammation, and neurological disorders.[2] This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential modulator of GABA-A receptors.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4][5] |

| Molecular Weight | 166.18 g/mol | [3][4][6] |

| CAS Number | 6076-13-7 | [4][5] |

| IUPAC Name | This compound | [4] |

| Melting Point | 254-270 °C (decomposes) | [3][5][7] |

| Appearance | Beige powder | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and heated Ethanol | [5] |

| SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O | [4] |

| InChIKey | LWXNHFZBFJMHGU-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its esters typically involves the reaction of a cyclohexanone derivative with a hydrazine, leading to the formation of the bicyclic indazole ring system.

General Synthetic Workflow

A common and efficient method for constructing the tetrahydro-indazole ring is through a condensation and cyclization reaction. The workflow begins with a readily available cyclic ketone and an oxalate ester, followed by reaction with hydrazine to form the pyrazole ring fused to the cyclohexane ring.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is a representative method adapted from general procedures for indazole synthesis.

-

Preparation of Glyoxylate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of cyclohexanone (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up: The resulting suspension is poured into a mixture of ice and concentrated HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-oxo-1-cyclohexaneglyoxylate.

-

Cyclization: The crude glyoxylate is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added dropwise, and the mixture is refluxed for 4-6 hours.

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is purified by recrystallization from ethanol to afford Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

-

Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.

Biological Activity and Mechanism of Action

While direct studies on this compound are limited, the broader class of indazole derivatives and related structures are known to interact with various biological targets. A significant potential mechanism of action is the modulation of the GABA-A receptor.

GABA-A Receptor Positive Allosteric Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[8] Its effects are primarily mediated by the GABA-A receptor, a ligand-gated ion channel.[8][9] Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the GABA-A receptor distinct from the GABA binding site.[10] This binding enhances the receptor's response to GABA, typically by increasing the frequency or duration of chloride channel opening.[10][11] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, sedative, or anxiolytic effect.[8][11]

Caption: Signaling pathway of a GABA-A receptor Positive Allosteric Modulator (PAM).

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a test compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay can be performed.

-

Tissue Preparation: Rat or mouse whole brains (excluding cerebellum) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (P2 fraction) is washed and resuspended in the buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, add buffer, the radioligand (e.g., [³H]-Flunitrazepam, a classic benzodiazepine site ligand), and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated for 60-90 minutes at 0-4 °C to allow binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Clonazepam). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.

Caption: Experimental workflow for a GABA-A receptor competitive binding assay.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns. The carboxylic acid group serves as a versatile chemical handle for creating libraries of derivatives, such as amides and esters, through well-established synthetic transformations.[12] These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Its structural similarity to known anxiolytics and sedatives makes it a compelling candidate for the development of novel therapeutics for anxiety, insomnia, seizure disorders, and muscle spasms.[11]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. INDAZOLE-3-CARBOXYLIC ACID | 6076-13-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. indazole-3-carboxylic acid | CAS#:6076-13-7 | Chemsrc [chemsrc.com]

- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bloomtechz.com [bloomtechz.com]

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, partially saturated bicyclic core serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role as a key intermediate in the development of therapeutic agents, notably ORAI channel inhibitors and synthetic cannabinoid receptor agonists. Detailed experimental protocols, data tables, and pathway diagrams are provided to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound possesses a unique structure featuring a pyrazole ring fused to a cyclohexane ring, with a carboxylic acid group at the 3-position of the indazole core.[1] This combination of a saturated carbocycle and an aromatic heterocycle imparts specific conformational constraints and chemical properties that are attractive for molecular design.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6076-13-7 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Canonical SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O | [1] |

| InChI | InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | [1] |

| Melting Point | 254 °C[2] or 266-270 °C (decomposes) |

Synthesis

The synthesis of this compound typically proceeds through a multi-step sequence starting from readily available cyclic ketones. A common and efficient route involves the reaction of cyclohexanone with a glyoxylate derivative followed by cyclization with hydrazine.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

-

Claisen Condensation: Reaction of cyclohexanone with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base to form a 2-(alkoxycarbonyl)-2-oxocyclohexane derivative.

-

Indazole Ring Formation: Cyclization of the resulting dicarbonyl compound with hydrazine hydrate to form the tetrahydroindazole ring system. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Detailed Experimental Protocol

Disclaimer: The following is a generalized protocol based on established literature for the synthesis of similar indazole derivatives. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

Step 1: Synthesis of Ethyl 2-oxo-1-cyclohexaneglyoxylate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, a mixture of freshly distilled cyclohexanone and diethyl oxalate is added dropwise with stirring at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The resulting sodium salt of the product is filtered, washed with a non-polar solvent (e.g., diethyl ether), and then acidified with a dilute acid (e.g., sulfuric acid) to liberate the dicarbonyl compound.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl 2-oxo-1-cyclohexaneglyoxylate.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

The crude ethyl 2-oxo-1-cyclohexaneglyoxylate is dissolved in a suitable solvent such as ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, for instance by recrystallization, to yield the ethyl ester of the target molecule.

Step 3: Hydrolysis to this compound

-

The synthesized ethyl ester is dissolved in an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).

-

The mixture is heated under reflux for several hours to facilitate the saponification of the ester.

-

After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Broad singlet for the N-H proton of the indazole ring (> 10 ppm).- Multiplets for the methylene protons of the tetrahydro- portion of the ring system (approx. 1.5-3.0 ppm).- Broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signal for the carboxylic acid carbonyl carbon (approx. 160-170 ppm).- Signals for the aromatic carbons of the pyrazole ring.- Signals for the aliphatic carbons of the cyclohexane ring. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- N-H stretch from the indazole ring (approx. 3100-3300 cm⁻¹).- C-H stretches from the aliphatic ring. |

| Mass Spec. | - Molecular ion peak [M]⁺ at m/z 166.- Fragmentation pattern corresponding to the loss of the carboxylic acid group and other characteristic fragments. |

Biological Significance and Applications

This compound is a crucial building block in the synthesis of compounds targeting various biological systems. Its derivatives have shown significant activity as ORAI channel inhibitors and cannabinoid receptor agonists.

ORAI Channel Inhibitors

The ORAI calcium release-activated calcium (CRAC) channel is a key regulator of calcium signaling in immune cells.[3] Dysregulation of ORAI channel activity is implicated in various autoimmune and inflammatory diseases. Indazole-3-carboxamides derived from the title compound have been identified as potent and selective ORAI channel blockers.[3] These compounds have been shown to inhibit calcium influx in T-cells, thereby modulating immune responses.

The general structure-activity relationship (SAR) suggests that the indazole-3-carboxamide scaffold is essential for activity. Modifications to the amide substituent and the N1-position of the indazole ring can be systematically explored to optimize potency and selectivity.

Synthetic Cannabinoid Receptor Agonists

Derivatives of this compound are also prominent in the class of synthetic cannabinoids. These compounds act as agonists at the cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids. The indazole-3-carboxamide core is a common structural motif in many potent synthetic cannabinoids.[4][5]

The structure-activity relationship in this class of compounds is complex, with modifications to the N-alkyl chain, the core structure (e.g., indazole vs. indole), and the C-3 carboxamide substituent all significantly impacting receptor affinity and efficacy.

Conclusion

This compound is a compound of high strategic value in contemporary drug discovery. Its straightforward synthesis from common starting materials and its utility as a scaffold for potent modulators of key biological targets like ORAI channels and cannabinoid receptors underscore its importance. This guide provides a foundational understanding of its chemistry and biological applications, aiming to facilitate further research and development in these promising therapeutic areas. Further investigations into the direct biological activities of the parent compound and the exploration of novel derivatives are warranted to fully exploit its therapeutic potential.

References

- 1. This compound | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

CAS Number: 6076-13-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and comparison.

Chemical and Physical Properties

This compound is a stable, solid compound. Its core structure, a tetrahydroindazole ring, is a recognized scaffold in the development of pharmacologically active molecules.

| Property | Value |

| CAS Number | 6076-13-7[1] |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O[1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This step typically involves a condensation reaction between cyclohexanone and a glyoxylate derivative, followed by cyclization with hydrazine.

-

Materials: Cyclohexanone, Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add a mixture of cyclohexanone and diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the formation of the intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate, is complete (monitored by TLC).

-

To the reaction mixture, add hydrazine hydrate and reflux for several hours.

-

Cool the reaction mixture and pour it into ice-water.

-

The precipitated crude ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Hydrolysis to this compound

-

Materials: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, Sodium hydroxide (or another suitable base), Ethanol, Water, Hydrochloric acid.

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Potential Biological Activity

While specific biological data for this compound is limited in publicly accessible literature, the tetrahydroindazole scaffold is present in molecules with significant biological activities. Research on analogous structures suggests potential inhibitory activity against key enzymes in cellular regulation and inflammation.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Derivatives of tetrahydroindazole have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] Inhibition of CDK2 is a therapeutic strategy in oncology.

Quantitative Data for Tetrahydroindazole-based CDK2 Inhibitors

| Compound ID | Structure/Modification | Target | Activity (Ki/IC₅₀) | Reference |

| 3 | 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one | CDK2/cyclin A | Ki = 2.3 µM | [3] |

| 53 | Analog of compound 3 | CDK2/cyclin A1 | Improved 2- to 10-fold vs. 3 | [2] |

| 59 | Analog of compound 3 | CDK2/cyclin A1 | Improved 2- to 10-fold vs. 3 | [2] |

Human Neutrophil Elastase (HNE) Inhibition

1,5,6,7-Tetrahydro-4H-indazol-4-ones have been synthesized and evaluated as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases.[4]

Quantitative Data for Tetrahydro-4H-indazol-4-one HNE Inhibitors

| Compound ID | Structure/Modification | Target | Activity (Ki) | Reference |

| 6a/7a | N-acylated derivatives | HNE | 11–35 nM | [4] |

| 9a-d | 5-bromo derivatives | HNE | 6–18 nM | [4] |

| 10a,b | 5-bromo derivatives | HNE | 6–18 nM | [4] |

Experimental Protocols for Biological Assays

CDK2/Cyclin A Inhibition Assay (Kinase-Glo® Luminescent Assay)

-

Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates higher kinase activity and lower inhibition.

-

Materials: Recombinant human CDK2/cyclin A enzyme, Histone H1 substrate, ATP, Kinase-Glo® reagent, test compound, assay buffer.

-

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the test compound, CDK2/cyclin A enzyme, and the histone H1 substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

-

Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

-

Principle: This assay utilizes a specific fluorogenic substrate for HNE. Cleavage of the substrate by HNE releases a fluorescent product, and the rate of its formation is proportional to the enzyme's activity.

-

Materials: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-AAPV-AMC), test compound, assay buffer.[1]

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well black microplate, add the assay buffer, the test compound, and the HNE enzyme.

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) in a kinetic mode for 15-30 minutes.

-

Determine the reaction velocity from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition and determine the IC₅₀ or Ki value.

-

Signaling Pathway and Experimental Workflow Visualization

The potential for tetrahydroindazole derivatives to act as CDK2 inhibitors places them within the broader context of cell cycle regulation. Inhibition of the CDK2/Cyclin E/A complex can lead to cell cycle arrest at the G1/S transition, preventing DNA replication and cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

| Property | Value | Reference(s) |

| Molecular Weight | 166.18 g/mol | [4][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4][5] |

| CAS Number | 6076-13-7 | [4][5] |

| Melting Point | 266-270 °C (decomposes) | [3][6] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | [5] |

| SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O | [5][7] |

| InChIKey | LWXNHFZBFJMHGU-UHFFFAOYSA-N | [5] |

| Solubility | Slightly soluble in DMSO, Methanol, and Ethanol (heating may improve) | [3] |

Biological Activity of Derivatives: ORAI Channel Inhibition

While this compound is primarily a synthetic intermediate, its derivatives, particularly indazole-3-carboxamides, have been identified as potent blockers of the Calcium Release-Activated Calcium (CRAC) channel.[8] The CRAC channel, formed by ORAI proteins, is a key mediator of store-operated calcium entry (SOCE) and plays a critical role in T-cell activation and mast cell degranulation, making it a valuable target for autoimmune and inflammatory diseases.[8][9]

A structure-activity relationship (SAR) study of pyrazole-3-carboxamides, which are structurally analogous to the indazole derivatives, demonstrated that fusing a 6-membered saturated ring (like the tetrahydro-benzene portion of the title compound) can lead to highly potent CRAC channel blockers.[8] The table below highlights the inhibitory activity of a key derivative from this related series.

| Compound | Structure | Target | Assay | IC₅₀ (µM) | Reference(s) |

| N-(3-fluoro-4-pyridinyl)-4,5,6,7-tetrahydro-1H-pyrazole[4,3-c]pyridine-3-carboxamide (Compound 15f ) |  | CRAC Channel (SOCE) | Calcium Influx (RBL-2H3 cells) | 0.28 | [8] |

Note: The data presented is for a structurally related pyrazole analog. The parent compound, this compound, is the direct precursor for synthesizing the corresponding active indazole-3-carboxamide derivatives.

Experimental Protocols & Workflows

The synthesis of this compound is typically achieved via a two-step process, starting from the readily available cyclohexanone. The general workflow involves the formation of the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This procedure details the formation of the ethyl ester intermediate from cyclohexanone.

-

Reagents and Materials:

-

Cyclohexanone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Hydrazine hydrate (or anhydrous hydrazine)

-

Glacial acetic acid

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

-

-

Step 1a: Claisen Condensation

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add a mixture of cyclohexanone and diethyl oxalate dropwise to the cooled sodium ethoxide solution with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute acid (e.g., HCl) to precipitate the crude product, ethyl 2-oxo-1-cyclohexaneglyoxylate.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Step 1b: Cyclization

-

Dissolve the crude ethyl 2-oxo-1-cyclohexaneglyoxylate in ethanol or glacial acetic acid.

-

Add hydrazine hydrate dropwise to the solution. An exothermic reaction may occur.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture. The product, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, may precipitate upon cooling.

-

If no precipitate forms, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure ester.

-

Protocol 2: Hydrolysis to this compound

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

-

Reagents and Materials:

-

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol/Water solvent mixture

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for reflux

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

-

A white or beige precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

-

Core Signaling Pathway: CRAC/ORAI Channel Activation

The biological relevance of this compound's derivatives as CRAC channel inhibitors stems from their ability to block store-operated calcium entry (SOCE). This pathway is initiated when calcium stores in the endoplasmic reticulum (ER) are depleted. This depletion is sensed by the STIM1 protein, which then translocates to the ER-plasma membrane junction to bind and activate the ORAI1 channel, allowing extracellular Ca²⁺ to enter the cell.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Calcium release activated channel - Wikipedia [en.wikipedia.org]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid serves as a crucial building block for the synthesis of a diverse array of derivatives with potential therapeutic applications. While comprehensive biological data on the parent compound itself is limited in publicly available literature, extensive research on its derivatives points towards significant potential in oncology and inflammatory diseases. This technical guide consolidates the existing knowledge on the biological activities of derivatives of this compound, providing insights into its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Core Biological Activities of Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being anticancer and anti-inflammatory effects. The core tetrahydroindazole structure is recognized for its potential to interact with various biological targets, including enzymes and receptors.[3]

Anticancer Activity

Numerous studies have explored the cytotoxic effects of indazole derivatives against a panel of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4] The antiproliferative activity of these compounds is typically evaluated using cytotoxicity assays, with IC50 values serving as a quantitative measure of their potency.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[2] The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, and the suppression of pro-inflammatory cytokines.[2][5] In vivo and in vitro studies have demonstrated the potential of these compounds to mitigate inflammatory responses.

Quantitative Biological Data

The following tables summarize the reported quantitative data for various derivatives of this compound. It is important to note that these values are for derivatives and not the parent compound itself.

Table 1: In Vitro Cytotoxicity of Indazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

| 1H-indazole-3-amine derivatives | A549 (Lung Cancer) | >10 | [6] |

| 1H-indazole-3-amine derivatives | PC-3 (Prostate Cancer) | >10 | [6] |

| 1H-indazole-3-amine derivatives | HepG2 (Liver Cancer) | >10 | [6] |

| Indazole analogues of curcumin | MCF-7 (Breast Cancer) | 46.36 - >100 | [1] |

| Indazole analogues of curcumin | HeLa (Cervical Cancer) | 46.36 - >100 | [1] |

| Indazole analogues of curcumin | WiDr (Colon Cancer) | 27.20 - 58.19 | [1] |

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | Activity/Inhibition | Reference |

| Indazole | Carrageenan-induced paw edema (in vivo) | 61.03% inhibition at 100 mg/kg | [2] |

| 5-Aminoindazole | Carrageenan-induced paw edema (in vivo) | 83.09% inhibition at 100 mg/kg | [2] |

| 6-Nitroindazole | Carrageenan-induced paw edema (in vivo) | 78.75% inhibition at 200µg/ml | [2] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced NO production in RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α | [5] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are generalized protocols for key experiments used to evaluate the biological activity of compounds related to this compound.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for a specified duration (e.g., 48 hours).[6] Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[6]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Heat-Induced Protein Denaturation

This assay is a common in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[7]

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Test compound (dissolved in a suitable solvent)

-

Reference drug (e.g., Diclofenac)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing BSA in PBS.

-

Compound Addition: Add different concentrations of the test compound to the reaction mixture. A control group without the test compound and a reference drug group should be included.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizations

Experimental and logical relationships are visualized below using the DOT language.

Caption: Workflow for MTT cytotoxicity assay.

Caption: General inflammatory signaling pathway.

Conclusion

This compound represents a valuable scaffold in the development of novel therapeutic agents. The extensive research on its derivatives strongly suggests that this chemical motif holds significant promise, particularly in the fields of oncology and anti-inflammatory drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this and related compounds. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its pharmacological profile.

References

- 1. japsonline.com [japsonline.com]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 32275-63-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives, a promising scaffold in modern medicinal chemistry. We will delve into their synthesis, diverse biological activities with a focus on kinase inhibition, structure-activity relationships (SAR), and detailed experimental protocols relevant to their evaluation as therapeutic agents.

Introduction

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] Its derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1] The partially saturated this compound core offers a three-dimensional structure that can provide improved pharmacokinetic profiles compared to its aromatic counterparts.[3] These derivatives have garnered significant attention as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4]

This guide will focus on the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives, providing researchers with a foundational understanding of this important class of compounds.

Synthesis of the this compound Scaffold

The core scaffold of this compound and its derivatives is typically synthesized through a condensation reaction between a cyclic β-ketoester and a hydrazine derivative. A general and widely adopted synthetic route starts from cyclohexanone.

A common synthetic pathway involves the following key steps:

-

Formation of a β-ketoester: Cyclohexanone is reacted with a source of a carboxyl group, often diethyl oxalate in the presence of a base like sodium ethoxide, to form an intermediate ethyl 2-oxo-cyclohexaneglyoxalate.

-

Cyclization with Hydrazine: This intermediate is then reacted with hydrazine hydrate or a substituted hydrazine. The hydrazine undergoes a condensation reaction with the two ketone functionalities, leading to the formation of the pyrazole ring fused to the cyclohexane ring, yielding the this compound ethyl ester.[5][6]

-

Hydrolysis or Amide Formation: The resulting ester can be hydrolyzed to the carboxylic acid or reacted with various amines to generate a diverse library of carboxamide derivatives.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. ulab360.com [ulab360.com]

- 3. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Therapeutic Potential of Tetrahydroindazole Compounds: A Technical Guide

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique three-dimensional shape and synthetic tractability have made it an attractive starting point for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential therapeutic applications of tetrahydroindazole compounds, focusing on their roles as sigma receptor ligands, cyclin-dependent kinase 2 (CDK2) inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors. The content is intended for researchers, scientists, and professionals in the field of drug development.

Tetrahydroindazole Derivatives as Sigma Receptor Ligands

The sigma-1 and sigma-2 receptors are transmembrane proteins that have been implicated in a variety of diseases, including central nervous system (CNS) disorders and cancer.[1][2] Tetrahydroindazole-based compounds have been developed as potent and selective ligands for both sigma-1 and sigma-2 receptors, making them valuable tools for studying the function of these proteins and as potential therapeutic leads.[1][3]

Quantitative Data: Sigma Receptor Binding Affinity

A series of tetrahydroindazole derivatives have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. The data for representative compounds are summarized in the tables below.[1][3]

Table 1: Sigma-1 Receptor Binding Affinity of Tetrahydroindazole Analogs [3]

| Compound | R Group | pKi (Sigma-1) | Ki (nM) (Sigma-1) | pKi (Sigma-2) | Ki (nM) (Sigma-2) |

| 7a | H | 7.9 ± 0.1 | 12.6 | 5.8 ± 0.05 | 1585 |

| 7g | 4-F | 8.4 ± 0.07 | 3.98 | 6.0 ± 0.06 | 1000 |

| 7l | 4-Cl | 8.5 ± 0.08 | 3.16 | 6.1 ± 0.09 | 794 |

| 7m | 4-Br | 8.6 ± 0.05 | 2.51 | 6.2 ± 0.1 | 631 |

| 7s | 4-I | 8.7 ± 0.06 | 1.99 | 6.3 ± 0.08 | 501 |

Table 2: Sigma-2 Receptor Binding Affinity of Tetrahydroindazole Analogs [1]

| Compound | R Group | pKi (Sigma-1) | Ki (nM) (Sigma-1) | pKi (Sigma-2) | Ki (nM) (Sigma-2) |

| 7l | 2-Naphthyl | <5 | >10000 | 7.5 ± 0.1 | 31.6 |

| 7m | 1-Naphthyl | <5 | >10000 | 7.7 ± 0.1 | 20.0 |

| 7n | 4-Biphenyl | 6.7 ± 0.1 | 192 | 7.5 ± 0.1 | 31.6 |

| 7t | 4-Phenoxyphenyl | <5 | >10000 | 8.0 ± 0.1 | 10.0 |

Table 3: In Vitro Microsomal Stability and Solubility [1][3]

| Compound | Microsomal Stability (% remaining after 60 min) | Solubility (µM) |

| 7a (Sigma-1 selective) | 21 ± 0.2 | >1000 |

| 7g (Sigma-1 selective) | 47 ± 0.3 | >1000 |

| 7l (Sigma-2 selective) | 17 ± 3.2 | 713 |

| 7m (Sigma-2 selective) | Not Reported | 2423 |

| 7s (Sigma-1 selective) | 54 ± 0.9 | >1000 |

Experimental Protocols

Synthesis of Tetrahydroindazole Core: The synthesis of the tetrahydroindazole scaffold generally begins with a commercially available starting material like 1,4-dioxaspiro[4.5]decan-8-one.[1] The key steps involve:

-

Acylation with diethyloxalate using a strong base like LDA at low temperatures.

-

Formation of the tetrahydroindazole ring by reacting with a substituted hydrazine (e.g., propylhydrazine).

-

Hydrolysis of the resulting ester to form the carboxylic acid.

-

Amide coupling with various amines to generate a library of derivatives.

-

Deprotection of the ketal group using acidic conditions.[1]

Sigma Receptor Radioligand Binding Assay: The binding affinity of the synthesized compounds for sigma-1 and sigma-2 receptors is determined using a competitive radioligand binding assay.[3]

-

Preparation: Cell membranes expressing the target receptor are prepared.

-

Radioligand: [³H]-Pentazocine is used for the sigma-1 receptor, and [³H]-DTG is used for the sigma-2 receptor.[3]

-

Assay: The compounds are incubated at various concentrations with the cell membranes and the respective radioligand.

-

Detection: The amount of bound radioligand is measured using a scintillation counter.

-

Analysis: The data is used to calculate the Ki values, which represent the binding affinity of the compounds.

Visualization: Sigma Receptor Ligand Discovery Workflow

Caption: Workflow for the discovery of tetrahydroindazole-based sigma receptor ligands.

Tetrahydroindazole Compounds as CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] CDK2, in particular, plays a key role in the G1 to S phase transition.[4] Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, presenting a promising avenue for cancer therapy.[4][5]

Quantitative Data: CDK2 Inhibition

A high-throughput screen identified a tetrahydroindazole compound as a hit for CDK2/cyclin A inhibition. Subsequent optimization led to the development of more potent analogs.

Table 4: Inhibitory Activity of Tetrahydroindazole Analogs against CDK2/Cyclin Complexes [4]

| Compound | R Group | CDK2/Cyclin A Ki (µM) | CDK2/Cyclin A1 IC50 (µM) | CDK2/Cyclin E IC50 (µM) | CDK2/Cyclin O IC50 (µM) |

| 3 | Br | 2.3 | 10.2 | 11.5 | 16.3 |

| 53 | 4-Fluorophenyl | 0.8 | 1.1 | 1.8 | 1.5 |

| 59 | 4-Methoxyphenyl | 0.7 | 1.3 | 2.1 | 2.0 |

Experimental Protocols

CDK2 Kinase Inhibition Assay: The inhibitory activity of the tetrahydroindazole compounds against CDK2 was determined using an in vitro kinase assay.[4]

-

Enzyme: Recombinant phosphorylated CDK2/cyclin A complex is used.

-

Substrate: A peptide substrate is used, which gets phosphorylated by the active kinase.

-

Detection: The level of phosphorylation is quantified, often using a method that detects ATP consumption or phosphopeptide formation.

-

Inhibition: The assay is performed in the presence of varying concentrations of the inhibitor compounds.

-

Analysis: Dose-response curves are generated to determine the IC50 or Ki values. The mode of inhibition (e.g., ATP-competitive) can also be determined through kinetic analysis.[4]

Visualization: CDK2/Cyclin Regulation of the Cell Cycle

Caption: Inhibition of the CDK2/Cyclin E complex by tetrahydroindazoles blocks cell cycle progression.

Tetrahydroindazoles as ITK Inhibitors for Inflammatory Diseases

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[6] As T-cells are central to the inflammatory response, inhibiting ITK is a promising strategy for treating inflammatory disorders such as asthma.[6][7] Tetrahydroindazole-based compounds have been developed as selective ITK inhibitors.[6]

Quantitative Data: ITK Inhibition

Medicinal chemistry efforts have led to the discovery of potent and selective tetrahydroindazole-based ITK inhibitors with improved properties.

Table 5: Potency and Selectivity of Tetrahydroindazole ITK Inhibitors [6]

| Compound | ITK IC50 (nM) | Jurkat Cell IL-2 IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) |

| Lead Compound | 15 | 250 | 5 |

| Optimized Analog 1 | 2 | 50 | >50 |

| Optimized Analog 2 | 1 | 30 | >50 |

Experimental Protocols

In Vivo Pharmacodynamic Assay: To assess the in vivo efficacy of the ITK inhibitors, their ability to modulate cytokine production is measured in animal models.[6]

-

Animal Model: Mice are used for these studies.

-

Dosing: The tetrahydroindazole compounds are administered orally or via intraperitoneal injection.

-

Stimulation: T-cell activation is induced, for example, by administering an anti-CD3 antibody.

-

Sample Collection: Blood samples are collected at various time points after stimulation.

-

Cytokine Measurement: The levels of key cytokines, such as IL-2 and IL-13, are measured in the plasma using methods like ELISA.

-

Analysis: A reduction in cytokine levels in treated animals compared to controls indicates in vivo target engagement and efficacy.[6]

Visualization: ITK Signaling Pathway in T-Cells

Caption: Tetrahydroindazoles inhibit ITK, blocking downstream T-cell signaling and cytokine production.

Tetrahydroindazoles as DHODH Inhibitors for Cancer Therapy

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.[8] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[8] Tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH.[9]

Quantitative Data: DHODH Inhibition and Cellular Activity

A series of tetrahydroindazole analogs (HZ compounds) were synthesized and evaluated for their ability to inhibit DHODH and affect cancer cell growth.

Table 6: Activity of Tetrahydroindazole (HZ) Analogs against DHODH and Cancer Cells [9]

| Compound | DHODH IC50 (nM) | ARN8 Cell Growth IC50 (nM) | p53 Activation (EC50, nM) |

| 30 | 15 | 150 | 50 |

| 38 | 8 | 100 | 30 |

| 43 | 5 | 80 | 25 |

| 45 | 3 | 60 | 20 |

| 51 | 2 | 50 | 15 |

Experimental Protocols

p53 Reporter Cell Assay: The cellular activity of the DHODH inhibitors was assessed by measuring the activation of the p53 transcription factor, a downstream effect of pyrimidine depletion.[9]

-

Cell Line: ARN8 melanoma cells, which contain a p53-responsive reporter gene (e.g., luciferase), are used.

-

Treatment: The cells are treated with various concentrations of the tetrahydroindazole compounds.

-

Uridine Rescue: To confirm that the effect is due to DHODH inhibition, a parallel experiment is conducted where the cells are co-treated with uridine, which bypasses the need for de novo pyrimidine synthesis.[9]

-

Lysis and Detection: After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

-

Analysis: An increase in reporter activity that is preventable by uridine supplementation confirms that the compounds are acting via DHODH inhibition.[9]

Visualization: DHODH Inhibition and p53 Activation

Caption: Inhibition of DHODH by tetrahydroindazoles leads to pyrimidine depletion and p53-mediated cell cycle arrest.

Conclusion

Tetrahydroindazole compounds represent a versatile and promising scaffold in modern drug discovery. Their demonstrated ability to potently and selectively modulate key biological targets such as sigma receptors, CDKs, ITK, and DHODH underscores their therapeutic potential across a spectrum of diseases, including cancer, CNS disorders, and inflammatory conditions. The favorable drug-like properties reported for some analogs, such as good solubility and metabolic stability, further enhance their appeal for continued development. The data and methodologies presented in this guide highlight the significant progress made with this chemical class and provide a solid foundation for future research aimed at translating these promising compounds into novel therapeutics.

References

- 1. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Indazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system, particularly indazole carboxylic acids, represents a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole carboxylic acids. It details key experimental protocols for their synthesis and the synthesis of prominent drugs derived from this core, such as the anti-cancer agent Lonidamine and the antiemetic Granisetron. Furthermore, this guide presents quantitative biological activity data and elucidates the signaling pathways through which these molecules exert their therapeutic effects, offering a valuable resource for professionals engaged in drug discovery and development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from the medicinal chemistry community. Its rigid structure, synthetic accessibility, and capacity for crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous therapeutic agents. The introduction of a carboxylic acid moiety, most commonly at the 3-position, provides a versatile handle for further chemical modifications, leading to the development of a diverse array of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1]

The journey of indazole carboxylic acids began with the foundational work on the indazole nucleus itself. The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century, laying the groundwork for over a century of exploration into the chemical and biological properties of this heterocyclic system.

The Historical Trajectory and Key Discoveries

The history of indazole carboxylic acids is intrinsically linked to the broader history of indazole synthesis. Early methods focused on the cyclization of ortho-substituted benzene derivatives. A significant advancement in the specific synthesis of indazole-3-carboxylic acid involved the hydrolysis and rearrangement of isatin derivatives.[2] This method, along with others starting from readily available materials like phenylhydrazine, paved the way for the large-scale production of this key intermediate.[2]

The therapeutic potential of indazole carboxylic acid derivatives became prominently recognized with the discovery of Lonidamine and Granisetron .

-

Lonidamine , a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was initially investigated as an antispermatogenic agent but was later found to possess significant anti-cancer properties.[2][3] Its unique mechanism of action, targeting cellular energy metabolism, set it apart from traditional cytotoxic agents.[3]

-

Granisetron , a potent and selective 5-HT3 receptor antagonist, revolutionized the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][4] Its development highlighted the versatility of the indazole-3-carboxamide scaffold in targeting specific G-protein coupled receptors.

These landmark discoveries spurred further investigation into the indazole carboxylic acid core, leading to the identification of numerous derivatives with diverse biological activities.

Synthetic Methodologies: Building the Core

The synthesis of the indazole-3-carboxylic acid core and its derivatives can be achieved through several strategic routes. Below are detailed protocols for key synthetic transformations.

Synthesis of 1H-Indazole-3-carboxylic Acid

A common and effective method for the synthesis of 1H-indazole-3-carboxylic acid involves the nitrosation of indoles.[5][6]

Experimental Protocol:

-

Nitrosation: Dissolve 7-methyl-indole in a mixture of dimethylformamide (DMF) and water. Cool the solution to 0°C. In a separate flask, dissolve sodium nitrite in water and cool to 0°C. Slowly add 2N hydrochloric acid to the sodium nitrite solution. This nitrosating mixture is then added dropwise to the indole solution over a period of 2 hours at 0°C. The reaction is then allowed to stir at room temperature for 12 hours.[5][6]

-

Oxidation: The resulting 7-Methyl-1H-indazole-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water. 2-methyl-2-butene and a solution of sodium chlorite and sodium dihydrogen phosphate in water are added. The reaction is stirred at room temperature until the aldehyde is consumed.[5][6]

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium sulfite. The mixture is then acidified with 1N HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.[5][6]

Synthesis of Indazole-3-Carboxamide Derivatives

The carboxylic acid group at the 3-position is readily converted to an amide, a common functional group in many biologically active indazole derivatives.[6][7]

Experimental Protocol:

-

Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in DMF, add a coupling agent such as HOBt (1-Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), along with a base like triethylamine (TEA). The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.[7]

-

Amine Coupling: The desired amine is then added to the reaction mixture, and stirring is continued at room temperature for 4-6 hours.[7]

-

Work-up and Purification: The reaction is quenched by pouring it into ice water. The product is extracted with a suitable organic solvent (e.g., a mixture of methanol and chloroform). The organic layer is washed with sodium bicarbonate solution and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.[7]

Synthesis of Lonidamine

The synthesis of Lonidamine involves the N-alkylation of 1H-indazole-3-carboxylic acid.

Experimental Protocol:

-

N-Alkylation: 1H-indazole-3-carboxylic acid is reacted with 2,4-dichlorobenzyl bromide in the presence of a base.

-

Purification: The resulting product, Lonidamine, is then purified by recrystallization.

Synthesis of Granisetron

The synthesis of Granisetron involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][8]

Experimental Protocol:

-

Acyl Chloride Formation: 1-methyl-indazole-3-carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in a suitable solvent like dichloromethane or chloroform, often with a catalytic amount of DMF.[8]

-

Amide Bond Formation: The resulting acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of an acid-binding agent.[8]

-

Work-up and Purification: The reaction mixture is washed with water and a saturated solution of sodium bicarbonate. The organic layer is dried and the solvent is evaporated. The crude product is then treated with an ethanol solution of hydrogen chloride to form the hydrochloride salt, which is purified by recrystallization.[8]

Quantitative Analysis of Biological Activity

The versatility of the indazole carboxylic acid scaffold has led to the development of derivatives with a wide range of biological activities. The following tables summarize the quantitative data (IC50 values) for representative compounds against various targets.

Table 1: Anticancer Activity of Indazole Carboxylic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5k | Hep-G2 (Liver) | 3.32 | [9] |

| 6o | K562 (Leukemia) | 5.15 | [9] |

| 4f | MCF-7 (Breast) | 1.629 | [10] |

| 4i | MCF-7 (Breast) | 1.841 | [10] |

| 4a | A549 (Lung) | 3.304 | [10] |

| 4i | A549 (Lung) | 2.305 | [10] |

Table 2: Anti-inflammatory Activity of Indazole Carboxylic Acid Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [11] |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [11] |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [11] |

| 12d | TNFα Production | 0.28 | [12] |

| 12a | Calcium Influx | 1.51 | [12] |

| 12d | Calcium Influx | 0.67 | [12] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indazole carboxylic acid derivatives are mediated through their interaction with specific biological pathways.

Lonidamine: Targeting Cancer Metabolism

Lonidamine exerts its anticancer effects by disrupting the energy metabolism of tumor cells, a mechanism distinct from many conventional chemotherapeutics.[3][13] It primarily inhibits glycolysis, the process by which cancer cells generate energy, even in the presence of oxygen (the Warburg effect).[2] Lonidamine achieves this by inhibiting mitochondrially-bound hexokinase.[13] Furthermore, it interferes with the mitochondrial respiratory chain, leading to a depletion of cellular ATP.[3]

Caption: Lonidamine's mechanism of action targeting glycolysis and mitochondrial respiration.

Granisetron: Modulating Serotonergic Signaling

Granisetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[4] Chemotherapy and radiotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, triggering nausea and vomiting.[4] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the emetic signal.[1][14]

Caption: Granisetron's antagonism of the 5-HT3 receptor to prevent emesis.

Conclusion and Future Directions

The discovery and development of indazole carboxylic acids and their derivatives have had a profound impact on modern medicine. From the foundational synthetic work to the rational design of highly selective therapeutic agents, this chemical scaffold has proven its immense value. The examples of Lonidamine and Granisetron underscore the diverse therapeutic areas that can be addressed by leveraging the unique properties of the indazole core.

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes to access diverse indazole carboxylic acid derivatives.

-

Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of new indazole-based compounds.

-

Drug Delivery Systems: Investigating novel drug delivery strategies to enhance the efficacy and reduce the side effects of indazole-based therapeutics.

The continued exploration of the chemical and biological landscape of indazole carboxylic acids holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document compiles available and predicted spectroscopic data, outlines detailed experimental methodologies for its synthesis and characterization, and presents a logical workflow for its analysis.

Compound Overview

This compound is a heterocyclic compound featuring a tetrahydroindazole core with a carboxylic acid substituent at the 3-position. Its structure is a key component in various research areas, particularly in medicinal chemistry, due to the prevalence of the indazole scaffold in pharmacologically active molecules.

Chemical Structure:

Molecular Formula: C₈H₁₀N₂O₂[1]

Molecular Weight: 166.18 g/mol [1]

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following sections present a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known shifts for the tetrahydroindazole core and the typical electronic effects of a carboxylic acid group on an aromatic/heterocyclic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~11.0 - 12.0 | br s | 1H | -NH |

| ~2.60 - 2.80 | m | 4H | C4-H₂, C7-H₂ |

| ~1.70 - 1.90 | m | 4H | C5-H₂, C6-H₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~140.0 | C3 |

| ~138.0 | C7a |

| ~115.0 | C3a |

| ~25.0 | C4, C7 |

| ~22.0 | C5, C6 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. The predicted significant absorption bands for this compound are presented below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |

| ~3200 | Medium | N-H stretch |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1720 - 1680 | Strong | C=O stretch (from carboxylic acid) |

| ~1600 | Medium | C=N stretch |

| 1440 - 1395 | Medium | O-H bend |

| 1320 - 1210 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 121 | [M - COOH]⁺ |

| 120 | [M - HCOOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds.

Synthesis

A common route for the synthesis of indazole-3-carboxylic acids is the hydrolysis of the corresponding ester.

Synthesis of this compound from its Ethyl Ester

-

Reaction Setup: To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add an excess of a base such as sodium hydroxide or lithium hydroxide (e.g., 3-5 equivalents).

-

Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 2N HCl).

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-